molecular formula C15H20N2O3S B5676478 methyl 4-({[(3,3-dimethylbutanoyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(3,3-dimethylbutanoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5676478
M. Wt: 308.4 g/mol
InChI Key: BSVGNZZFKOJPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to gradually build up the desired structure. For compounds like methyl 4-({[(3,3-dimethylbutanoyl)amino]carbonothioyl}amino)benzoate , synthetic routes may involve the formation of key intermediate structures, such as benzoates and carbonyl derivatives, followed by further functionalization with dimethylbutanoyl and thioamide groups. Techniques such as condensation reactions, amidation, and thionation are commonly employed in such syntheses (Toplak et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds containing benzoate, amide, and thioamide groups is characterized by a combination of aromatic systems and functional groups capable of forming hydrogen bonds. X-ray crystallography provides detailed insights into the arrangement of atoms, bond lengths, angles, and molecular conformations. Such studies reveal the influence of substituents on the overall molecular geometry and highlight the role of intramolecular and intermolecular interactions in determining the crystal packing and stability of the compound (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The presence of functional groups like amides, esters, and thioamides in a molecule like This compound imparts a range of chemical properties and reactivities. These compounds are amenable to reactions such as nucleophilic substitutions, addition reactions at the carbonyl group, and transformations involving the thioamide group. The reactivity can be further modulated by the electronic and steric effects of the substituents present in the molecule (Koca et al., 2014).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure. For This compound , the presence of multiple functional groups affects its solubility in various solvents, boiling and melting points, and the ability to form crystals suitable for structural analysis. These properties are crucial for determining the compound's suitability for specific applications (Portilla et al., 2007).

properties

IUPAC Name

methyl 4-(3,3-dimethylbutanoylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(2,3)9-12(18)17-14(21)16-11-7-5-10(6-8-11)13(19)20-4/h5-8H,9H2,1-4H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVGNZZFKOJPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.